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Compound of Interest

Compound Name: (-)-Phenylglycinol

Cat. No.: B122099 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral

compound (-)-Phenylglycinol, also known as (R)-(-)-2-Phenylglycinol. The information

presented herein is essential for the identification, characterization, and quality control of this

important building block in pharmaceutical synthesis. This document details its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for acquiring these spectra.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (-)-Phenylglycinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b122099?utm_src=pdf-interest
https://www.benchchem.com/product/b122099?utm_src=pdf-body
https://www.benchchem.com/product/b122099?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.38 - 7.25 m - 5H C₆H₅

4.11 dd 7.9, 4.2 1H CH-NH₂

3.70 dd 11.1, 4.2 1H
CH₂-OH (one

proton)

3.56 dd 11.1, 7.9 1H
CH₂-OH (one

proton)

2.15 br s - 3H NH₂, OH

Solvent: CDCl₃, Instrument Frequency: 90 MHz

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

142.1 C (Aromatic, C1')

128.4 CH (Aromatic, C3'/C5')

127.4 CH (Aromatic, C4')

126.4 CH (Aromatic, C2'/C6')

68.3 CH₂-OH

58.4 CH-NH₂

Solvent: CDCl₃, Instrument Frequency: 22.5 MHz

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3370 - 3290 Strong, Broad O-H, N-H stretching

3060, 3030 Medium C-H stretching (aromatic)

2930, 2870 Medium C-H stretching (aliphatic)

1600, 1495, 1455 Medium to Strong C=C stretching (aromatic ring)

1060 Strong C-O stretching

760, 700 Strong
C-H out-of-plane bending

(monosubstituted benzene)

Sample Preparation: KBr pellet

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

137 5 [M]⁺ (Molecular Ion)

107 100 [M - CH₂OH]⁺

106 95 [M - CH₂OH - H]⁺

79 40 [C₆H₅N]⁺

77 35 [C₆H₅]⁺

30 60 [CH₂NH₂]⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.

NMR Spectroscopy
1. Sample Preparation:
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Approximately 10-20 mg of (-)-Phenylglycinol was dissolved in about 0.7 mL of deuterated

chloroform (CDCl₃).

The solution was transferred to a 5 mm NMR tube.

2. Data Acquisition:

¹H and ¹³C NMR spectra were recorded on a 90 MHz NMR spectrometer.

For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise

ratio, typically 16 or 32 scans.

For ¹³C NMR, a larger number of scans (e.g., 1024 or more) were necessary due to the low

natural abundance of the ¹³C isotope. A proton-decoupled sequence was used to simplify the

spectrum and enhance signal intensity.

3. Data Processing:

The raw data (Free Induction Decay - FID) was Fourier transformed to obtain the frequency-

domain spectrum.

Phase and baseline corrections were applied to the spectrum.

Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H

and δ 77.16 ppm for ¹³C).

FT-IR Spectroscopy
1. Sample Preparation (KBr Pellet Method):

A small amount of (-)-Phenylglycinol (1-2 mg) was finely ground with approximately 100-

200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

2. Data Acquisition:

A background spectrum of the empty sample compartment was recorded.
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The KBr pellet containing the sample was placed in the sample holder of the FT-IR

spectrometer.

The spectrum was recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

3. Data Processing:

The sample spectrum was ratioed against the background spectrum to produce the final

transmittance or absorbance spectrum.

Mass Spectrometry
1. Sample Introduction:

A small amount of the (-)-Phenylglycinol sample was introduced into the mass

spectrometer, typically via a direct insertion probe for solid samples.

2. Ionization:

The sample was vaporized and then ionized using Electron Ionization (EI) with an electron

beam energy of 70 eV.

3. Mass Analysis:

The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z)

by a quadrupole mass analyzer.

4. Detection:

The abundance of each ion was measured by an electron multiplier detector, and the data

was plotted as a mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of (-)-
Phenylglycinol.
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Workflow for Spectroscopic Analysis of (-)-Phenylglycinol
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Caption: Logical workflow for the spectroscopic analysis of (-)-Phenylglycinol.
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To cite this document: BenchChem. [Spectroscopic Profile of (-)-Phenylglycinol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b122099#phenylglycinol-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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